4-[(4-benzylpiperidin-1-yl)methyl]-N-(propan-2-yl)benzamide
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of benzamides and contains a benzene ring, a piperidine ring, and an amide functional group.
- The compound’s systematic name indicates that it consists of a benzene ring substituted with a benzylpiperidinylmethyl group and an isopropyl group attached to the nitrogen of the amide.
- Its molecular weight is approximately 306.43 g/mol .
4-[(4-benzylpiperidin-1-yl)methyl]-N-(propan-2-yl)benzamide: C19H26N2O
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand for receptors or enzymes.
Medicine: May have applications in drug discovery due to its structural features.
Industry: Used in the preparation of other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C23H30N2O |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-18(2)24-23(26)22-10-8-21(9-11-22)17-25-14-12-20(13-15-25)16-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26) |
InChI Key |
ZNCSWUIKMAAFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3 |
solubility |
47.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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